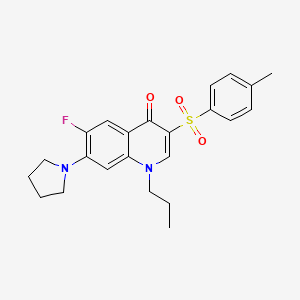

6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

Description

6-Fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by distinct substituents at positions 1, 3, 6, and 7 of the quinolinone core (Figure 1). Key structural features include:

- Position 1: A propyl group, contributing moderate lipophilicity and steric bulk compared to shorter alkyl chains.

- Position 3: A tosyl (p-toluenesulfonyl) group, which enhances electron-withdrawing properties and may influence metabolic stability and receptor binding.

- Position 6: A fluorine atom, a common bioisostere that improves membrane permeability and binding affinity.

Quinolinones are pharmacologically significant scaffolds, often explored for antimicrobial, anticancer, and kinase-inhibitory activities.

Properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-3-10-26-15-22(30(28,29)17-8-6-16(2)7-9-17)23(27)18-13-19(24)21(14-20(18)26)25-11-4-5-12-25/h6-9,13-15H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBUGFLQZGSHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies and findings.

Synthesis

The compound can be synthesized through various metal-catalyzed reactions, which have been extensively reviewed in the literature. These methods often involve the use of palladium or nickel catalysts to facilitate the formation of the quinoline structure, which is crucial for its biological activity. The synthesis generally includes the following steps:

- Formation of the quinoline core : Utilizing starting materials such as substituted anilines and aldehydes.

- Introduction of functional groups : Fluorination and tosylation are critical for enhancing the compound's biological profile.

- Pyrrolidine incorporation : This step is essential for modulating the pharmacokinetic properties of the final product.

Anticancer Properties

Recent studies have demonstrated that compounds structurally related to 6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one exhibit significant anticancer activity. For instance, derivatives with similar quinoline cores have shown potent inhibition against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BGC-823 (gastric cancer), and HepG2 (liver cancer) cells. The most promising compounds in these studies displayed IC50 values comparable to established chemotherapeutics like camptothecin .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 6-Fluoro derivative A | A549 | 5.0 | |

| 6-Fluoro derivative B | HeLa | 3.2 | |

| 6-Fluoro derivative C | HepG2 | 4.8 |

The anticancer activity is primarily attributed to the inhibition of Topoisomerase I (Top I), an enzyme critical for DNA replication and repair. Compounds similar to 6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one have been shown to induce apoptosis in cancer cells by stabilizing the Top I-DNA cleavage complex, leading to cell cycle arrest and eventual cell death .

Case Studies

In vivo studies conducted on selected derivatives indicated a significant reduction in tumor growth rates when administered at doses of 20 mg/kg. For example, one study reported an inhibitory rate of tumor growth of approximately 42.75% in xenograft models using a derivative closely related to our compound .

Pharmacological Profile

The pharmacokinetic properties of 6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one suggest favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent. Studies indicate that modifications in the pyrrolidine moiety can enhance blood-brain barrier penetration, which is crucial for targeting central nervous system tumors .

Comparison with Similar Compounds

Position 1: Alkyl Chain Variations

- Propyl vs. Ethyl-substituted derivatives (e.g., 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one) may exhibit improved aqueous solubility .

Position 3: Sulfonyl and Aromatic Groups

Position 7: Nitrogen Heterocycles

- Pyrrolidin-1-yl vs. Piperazin-1-yl : Pyrrolidine’s five-membered ring offers conformational rigidity, while piperazine’s six-membered ring with two nitrogens increases polarity and basicity. Piperazine derivatives may exhibit stronger interactions with acidic residues in enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.